trans-N-Boc-1,4-cyclohexanediamine

Catalog No.
S672434
CAS No.
195314-59-1
M.F
C11H23N2O2+
M. Wt
215.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-N-Boc-1,4-cyclohexanediamine

CAS Number

195314-59-1

Product Name

trans-N-Boc-1,4-cyclohexanediamine

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]azanium

Molecular Formula

C11H23N2O2+

Molecular Weight

215.31 g/mol

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1

InChI Key

FEYLUKDSKVSMSZ-UHFFFAOYSA-O

SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)[NH3+]

The exact mass of the compound trans-N-Boc-1,4-cyclohexanediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-N-Boc-1,4-cyclohexanediamine (CAS: 195314-59-1) is a monoprotected alicyclic diamine that serves as a structurally rigid, chemoselective building block in advanced organic synthesis and medicinal chemistry. Featuring a strict trans stereochemistry, the compound enforces a highly stable diequatorial conformation that projects its functional groups in a linear, ~180° extended vector. The presence of the tert-butyloxycarbonyl (Boc) group masks one primary amine, providing immediate orthogonal reactivity for the free amine without the need for complex statistical protection steps. This specific combination of conformational rigidity and pre-installed chemoselectivity makes it an indispensable precursor for synthesizing complex target molecules, including highly specific kinase inhibitors, GPCR antagonists, and precision polymeric materials where precise spatial alignment of pharmacophores or monomers is non-negotiable [1].

Generic substitution of trans-N-Boc-1,4-cyclohexanediamine compromises both synthetic efficiency and end-product performance. Attempting to use unprotected trans-1,4-cyclohexanediamine forces the buyer to perform statistical monoprotection, an inefficient process that typically yields less than 50% of the desired product while generating significant bis-protected impurities that require tedious chromatographic separation[2]. Conversely, substituting with the cis-isomer (cis-N-Boc-1,4-cyclohexanediamine) fundamentally alters the spatial trajectory of the molecule; the cis form adopts an axial-equatorial conformation that introduces a sharp spatial kink. In structure-based drug design, such as the development of Tankyrase inhibitors, this geometric deviation misaligns critical binding moieties, leading to a significant loss of target affinity [1]. Furthermore, replacing the rigid cyclohexyl core with flexible aliphatic linkers (e.g., N-Boc-1,6-hexanediamine) introduces severe entropic penalties upon target binding, negating the structural advantages of the alicyclic ring.

Chemoselective Efficiency in Asymmetric Linker Synthesis

Procuring pre-protected trans-N-Boc-1,4-cyclohexanediamine bypasses the inefficient statistical monoprotection required when using symmetric diamines. When utilizing unprotected trans-1,4-cyclohexanediamine, monoprotection yields are theoretically limited and practically hover around 40% due to the unavoidable formation of bis-protected byproducts and unreacted starting material [1]. In contrast, utilizing the pre-Boc-protected compound guarantees >95% chemoselectivity for the free primary amine during downstream coupling reactions (e.g., amidation or SNAr), directly streamlining the synthetic route and minimizing purification bottlenecks [2].

Evidence DimensionMonofunctionalization Yield
Target Compound Data>95% chemoselective coupling yield
Comparator Or BaselineUnprotected trans-1,4-cyclohexanediamine (~40% practical yield for statistical monoprotection)
Quantified Difference>55% absolute yield improvement and elimination of bis-functionalized impurities
ConditionsStandard acylation/alkylation conditions in organic solvents

Eliminating the low-yielding statistical protection step significantly reduces raw material waste and accelerates scale-up manufacturing.

Solubility Profile and Processability in Aprotic Solvents

The addition of the lipophilic Boc group significantly alters the solubility profile of the rigid cyclohexyl core. Unprotected trans-1,4-cyclohexanediamine is highly polar and exhibits poor solubility in standard anhydrous aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), often resulting in heterogeneous suspensions that hinder reaction kinetics. trans-N-Boc-1,4-cyclohexanediamine is highly soluble in these solvents, enabling homogeneous reactions at standard 0.1 M to 0.5 M concentrations [1]. This allows for the seamless use of moisture-sensitive coupling reagents like methanesulfonyl chloride or triphosgene without precipitation issues[1].

Evidence DimensionAprotic Solvent Compatibility
Target Compound DataHighly soluble in DCM/THF (enables 0.1-0.5 M homogeneous solutions)
Comparator Or BaselineUnprotected trans-1,4-cyclohexanediamine (poorly soluble, prone to precipitation)
Quantified DifferenceTransition from heterogeneous suspension to homogeneous solution
ConditionsRoom temperature, standard anhydrous coupling environments

Homogeneous reaction conditions are critical for reproducible kinetics and high yields when executing moisture-sensitive transformations in industrial workflows.

Pharmacophore Vectoring via Stereochemical Rigidity

In structure-based drug design, the spatial orientation of linked pharmacophores dictates target affinity. The trans isomer of 1,4-cyclohexanediamine adopts a highly stable diequatorial conformation, projecting its substituents at an approximately 180° extended vector[1]. Substituting with cis-N-Boc-1,4-cyclohexanediamine forces an axial-equatorial conformation, introducing a spatial kink that misaligns attached binding moieties [1]. This rigid linear extension is a primary reason the trans isomer is specifically selected for spanning binding pockets in complex enzyme inhibitors, where precise geometric alignment is required [1].

Evidence DimensionSubstituent Projection Angle
Target Compound Data~180° (diequatorial extended conformation)
Comparator Or Baselinecis-N-Boc-1,4-cyclohexanediamine (axial-equatorial kinked conformation)
Quantified Difference~180° linear extension vs. offset/kinked geometry
ConditionsGround-state conformational analysis in solution

Procuring the exact trans stereoisomer is mandatory to prevent spatial mismatch and loss of binding affinity in targeted drug discovery.

Synthesis of Kinase Inhibitors (e.g., DYRK1A/B and Tankyrase)

Leveraging its rigid ~180° extended conformation, trans-N-Boc-1,4-cyclohexanediamine is heavily utilized as a structural linker in the development of kinase inhibitors. The strict trans geometry ensures that pharmacophores are correctly vectored into distinct binding pockets, a feature critical for the efficacy of DYRK1A/B and Tankyrase inhibitors[1].

Development of PIP4K Protein Degraders and Inhibitors

The compound's high solubility in aprotic solvents and pre-installed chemoselectivity make it a highly suitable building block for assembling complex PROTACs and inhibitors targeting PIP4K proteins. The free amine reliably undergoes SNAr or amidation reactions, while the Boc group is preserved for subsequent orthogonal deprotection and functionalization [2].

Synthesis of Benzene Sulfonamide Thiazole and Oxazole Compounds

The compound is utilized in the synthesis of complex sulfonamides and oxazoles where precise spatial arrangement is required. The Boc group allows for selective functionalization of the primary amine with methanesulfonyl chloride in dichloromethane, ensuring high-yield coupling before subsequent deprotection steps [3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

215.175952981 g/mol

Monoisotopic Mass

215.175952981 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H411 (97.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Last modified: 08-15-2023

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